1-((4-Bromophenyl)diazenyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1E)-2-(4-bromophenyl)diazen-1-yl]piperidine is an organic compound characterized by the presence of a piperidine ring substituted with a diazenyl group attached to a 4-bromophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1E)-2-(4-bromophenyl)diazen-1-yl]piperidine typically involves the diazotization of 4-bromoaniline followed by coupling with piperidine. The reaction conditions often include the use of sodium nitrite in an acidic medium to generate the diazonium salt, which is then reacted with piperidine under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing safety measures to handle the potentially hazardous diazonium intermediates .
Chemical Reactions Analysis
Types of Reactions
1-[(1E)-2-(4-bromophenyl)diazen-1-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine.
Substitution: The bromine atom in the 4-bromophenyl moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[(1E)-2-(4-bromophenyl)diazen-1-yl]piperidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Potential use in studying biological pathways and interactions due to its structural properties.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 1-[(1E)-2-(4-bromophenyl)diazen-1-yl]piperidine involves its interaction with molecular targets through its diazenyl and bromophenyl groups. These interactions can affect various biochemical pathways, potentially leading to biological effects such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
1-[(1E)-2-(4-bromophenyl)diazen-1-yl]pyrrolidine: Similar structure but with a pyrrolidine ring instead of piperidine.
1-(4-Bromophenyl)piperidine: Lacks the diazenyl group, making it less reactive in certain chemical reactions.
Uniqueness
1-[(1E)-2-(4-bromophenyl)diazen-1-yl]piperidine is unique due to the presence of both the diazenyl and bromophenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications .
Properties
CAS No. |
87261-59-4 |
---|---|
Molecular Formula |
C11H14BrN3 |
Molecular Weight |
268.15 g/mol |
IUPAC Name |
(4-bromophenyl)-piperidin-1-yldiazene |
InChI |
InChI=1S/C11H14BrN3/c12-10-4-6-11(7-5-10)13-14-15-8-2-1-3-9-15/h4-7H,1-3,8-9H2 |
InChI Key |
IXEQSZLSGIDWGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)N=NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.